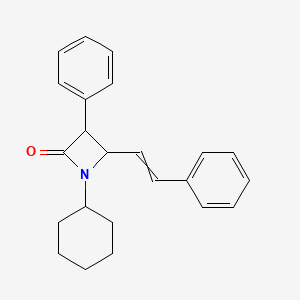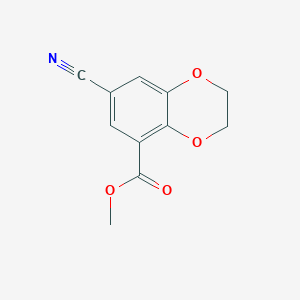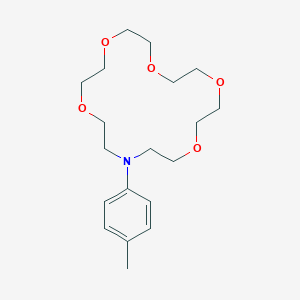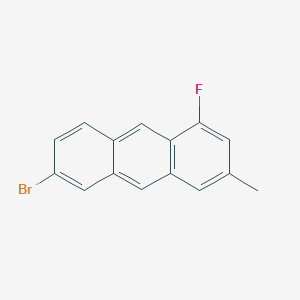![molecular formula C34H30 B14208527 Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- CAS No. 825620-94-8](/img/structure/B14208527.png)
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and tert-butyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where ethynyl groups are introduced to the benzene ring using palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often require a base, such as triethylamine, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ethynyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- involves its interaction with molecular targets through its ethynyl and tert-butyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in electronic applications. The pathways involved often include π-π stacking interactions and hydrogen bonding, which contribute to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- include:
Benzene, 1,4-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups but lacks the ethynyl groups, making it less reactive in certain chemical reactions.
1,4-bis(1,1-dimethylethyl)benzene: Another similar compound with tert-butyl groups, used in different industrial applications.
The uniqueness of Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- lies in its combination of ethynyl and tert-butyl groups, which provide distinct electronic and steric properties, making it valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
825620-94-8 |
|---|---|
Molekularformel |
C34H30 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
4-tert-butyl-1-[2-[2-[2-(4-tert-butyl-2-ethynylphenyl)ethynyl]phenyl]ethynyl]-2-ethynylbenzene |
InChI |
InChI=1S/C34H30/c1-9-25-23-31(33(3,4)5)21-19-29(25)17-15-27-13-11-12-14-28(27)16-18-30-20-22-32(34(6,7)8)24-26(30)10-2/h1-2,11-14,19-24H,3-8H3 |
InChI-Schlüssel |
JUONMWBDUNEABF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#CC2=CC=CC=C2C#CC3=C(C=C(C=C3)C(C)(C)C)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)
![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)
![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)

![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)



![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
